molecular formula C19H40N2O B133136 Aldox CAS No. 45267-19-4

Aldox

Cat. No.: B133136
CAS No.: 45267-19-4
M. Wt: 312.5 g/mol
InChI Key: IFYDWYVPVAMGRO-UHFFFAOYSA-N
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Description

Schercodine M, also known as Myristamidopropyl Dimethylamine, is a chemical compound with the molecular formula C19H40N2O. It is a type of amidoamine, which is commonly used in various industrial and pharmaceutical applications. This compound is known for its surfactant properties, making it useful in formulations for personal care products such as shampoos and conditioners .

Scientific Research Applications

Schercodine M has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(Dimethylamino)propyl)tetradecanamide are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of N-(3-(Dimethylamino)propyl)tetradecanamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(Dimethylamino)propyl)tetradecanamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(3-(Dimethylamino)propyl)tetradecanamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(3-(Dimethylamino)propyl)tetradecanamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(3-(Dimethylamino)propyl)tetradecanamide is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schercodine M is synthesized through the reaction of myristic acid with dimethylaminopropylamine. The process involves the amidation of myristic acid, which is a fatty acid, with dimethylaminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of Schercodine M follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Schercodine M undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .

Comparison with Similar Compounds

Uniqueness: Schercodine M is unique due to its specific fatty acid chain length (myristic acid) and its ability to provide excellent conditioning and emulsifying properties in personal care formulations. Its effectiveness at lower concentrations and its mildness to the skin and hair make it a preferred choice in many formulations .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYDWYVPVAMGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068470
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

45267-19-4
Record name Myristamidopropyl dimethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45267-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropyl myristamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]myristamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2.0 g. (0.0196 moles) of 3-dimethylaminopropylamine in 40 ml chloroform was added dropwise to an ice cold chloroform solution (50 ml) of myristoyl chloride (4.17 g., 0.0169 moles). After addition, the ice bath was removed and the solution was stirred for 2 hours. A 25 ml aqueous sodium bicarbonate solution was added and stirred for 30 minutes. The organic layer was then washed with 30 ml aqueous sodium bicarbonate/sodium chloride solution and dried with magnesium sulfate. The solution was concentrated in vacuo and the amide was recrystallized in ethyl acetate to yield 3.29 g. (0.0105 moles, 62.3%) of the subject compound.
Quantity
0.0196 mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
subject compound
Quantity
0.0105 mol
Type
reactant
Reaction Step Two
Customer
Q & A

A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for this compound specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []

ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.

ANone: The research excerpts do not provide details on spectroscopic data for this compound.

A: Studies suggest that this compound-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []

ANone: The provided research focuses on this compound's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.

ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of this compound.

ANone: The research excerpts do not delve into specific SAR studies for this compound.

A: Studies indicate that this compound, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []

ANone: The provided research does not delve into specific formulation strategies to enhance this compound's stability or delivery.

ANone: The research excerpts do not discuss SHE regulations specifically related to this compound.

ANone: The research primarily focuses on this compound's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.

A: While the research does not present direct in vivo efficacy data for this compound, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []

A: Researchers have employed various in vitro assays to evaluate this compound's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to this compound. []

ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on this compound.

ANone: The research does not specifically mention resistance mechanisms to this compound.

A: Some studies suggest that this compound, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]

ANone: The research provided focuses on this compound's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.

A: Analytical methods mentioned in the research for studying this compound include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of this compound-containing solutions against Acanthamoeba. []

ANone: The research excerpts do not provide information on this compound's environmental impact or degradation pathways.

ANone: The research excerpts do not address these specific aspects related to this compound.

A: While a specific timeline is not provided, the research suggests that this compound, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []

A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of this compound-containing contact lens solutions. [, , ]

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